4-chloro-1-[(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)methyl]-1H-pyrazole
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Overview
Description
4-chloro-1-[(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)methyl]-1H-pyrazole is a complex organic compound that belongs to the class of heterocyclic compounds It features a pyrazole ring substituted with a chloro group and a triazolopyridazine moiety
Preparation Methods
The synthesis of 4-chloro-1-[(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)methyl]-1H-pyrazole involves multiple steps. One common synthetic route includes the following steps:
Formation of the triazolopyridazine moiety: This can be achieved by reacting 3-methyl-[1,2,4]triazole with a suitable pyridazine derivative under specific conditions.
Azetidine ring formation: The azetidine ring is introduced by reacting the triazolopyridazine intermediate with an appropriate azetidine precursor.
Pyrazole ring formation: The final step involves the formation of the pyrazole ring by reacting the intermediate with a suitable pyrazole precursor, followed by chlorination to introduce the chloro group.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions and catalysts.
Chemical Reactions Analysis
4-chloro-1-[(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)methyl]-1H-pyrazole undergoes various chemical reactions, including:
Substitution reactions: The chloro group can be substituted with other nucleophiles under suitable conditions.
Oxidation and reduction reactions: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Cyclization reactions: The triazolopyridazine moiety can participate in cyclization reactions to form more complex structures.
Common reagents used in these reactions include halogenating agents, oxidizing agents, reducing agents, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-chloro-1-[(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)methyl]-1H-pyrazole has several scientific research applications:
Medicinal chemistry: It is studied for its potential as an antiviral, antimicrobial, and anticancer agent.
Biological research: The compound is used to investigate its effects on various biological pathways and molecular targets.
Industrial applications: It is explored for its potential use in the synthesis of other complex organic compounds and materials.
Mechanism of Action
The mechanism of action of 4-chloro-1-[(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)methyl]-1H-pyrazole involves its interaction with specific molecular targets and pathways. The triazolopyridazine moiety is known to interact with enzymes and receptors, modulating their activity. The compound may inhibit or activate specific pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar compounds to 4-chloro-1-[(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)methyl]-1H-pyrazole include:
- 6-chloro-3-methyl-[1,2,4]triazolo[4,3-b]pyridazine : This compound shares the triazolopyridazine moiety but lacks the azetidine and pyrazole rings.
- [1,2,4]triazolo[4,3-a]quinoxaline : This compound features a triazoloquinoxaline moiety and is studied for its antiviral and antimicrobial activities.
The uniqueness of this compound lies in its combination of the triazolopyridazine, azetidine, and pyrazole rings, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C13H14ClN7 |
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Molecular Weight |
303.75 g/mol |
IUPAC Name |
6-[3-[(4-chloropyrazol-1-yl)methyl]azetidin-1-yl]-3-methyl-[1,2,4]triazolo[4,3-b]pyridazine |
InChI |
InChI=1S/C13H14ClN7/c1-9-16-17-12-2-3-13(18-21(9)12)19-5-10(6-19)7-20-8-11(14)4-15-20/h2-4,8,10H,5-7H2,1H3 |
InChI Key |
YMWFUAJHQOLFGR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C2N1N=C(C=C2)N3CC(C3)CN4C=C(C=N4)Cl |
Origin of Product |
United States |
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